molecular formula C10H11N3 B13555854 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine

Cat. No.: B13555854
M. Wt: 173.21 g/mol
InChI Key: LRILDBJBRPYYDM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of a Sandmeyer reaction, where N-(prop-2-yn-1-ylamino)pyridines are subjected to halogenation to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the presence of the prop-2-en-1-amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C10H11N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-5,7-8H,6,11H2/b4-3+

InChI Key

LRILDBJBRPYYDM-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C=C/CN

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.